2-ethyl-4-methoxybenzoic acid
Description
Structural Classification and Chemical Significance
2-Ethyl-4-methoxybenzoic acid, with the chemical formula C10H12O3, is classified as a substituted benzoic acid. fluorochem.co.ukbldpharm.com The core of the molecule is a benzene (B151609) ring attached to a carboxylic acid group (-COOH). In addition, an ethyl group (-CH2CH3) is located at the ortho position (carbon 2) and a methoxy (B1213986) group (-OCH3) at the para position (carbon 4) relative to the carboxylic acid. This specific substitution pattern influences the molecule's electronic and steric properties, which in turn dictate its reactivity and potential applications.
The presence of both an electron-donating methoxy group and an alkyl (ethyl) group affects the acidity of the carboxylic acid and the reactivity of the aromatic ring. libretexts.orgresearchgate.net Generally, electron-donating groups tend to decrease the acidity of benzoic acids. libretexts.org The interplay of these substituents makes this compound a valuable model compound for studying the complex effects of multiple substituents on the physicochemical properties of aromatic systems. nih.gov Its structural analogues, such as 2-ethoxy-4-methoxybenzoic acid and various other substituted benzoic acids, are used as building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.203 g/mol |
| IUPAC Name | This compound |
| CAS Number | 103264-62-6 |
| Canonical SMILES | CCC1=CC(OC)=CC=C1C(O)=O |
| InChI Key | USJWJQZAWFTHCO-UHFFFAOYSA-N |
| Purity | 98% |
| LogP | 2.43114751267 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Data sourced from Fluorochem fluorochem.co.uk
Historical Perspectives and Early Chemical Investigations of Analogues
The study of substituted benzoic acids has a rich history, forming the foundation of our understanding of structure-activity relationships in organic chemistry. Early investigations into analogues of this compound, such as various methoxybenzoic and ethylbenzoic acids, were crucial in developing theories about the electronic effects of substituents on aromatic rings.
One of the cornerstones of this field is the Hammett equation, which quantitatively describes the influence of meta- and para-substituents on the reactivity of benzoic acid derivatives. nih.gov However, the "ortho-effect," where ortho-substituents often exert an influence that is not predicted by simple electronic and resonance effects, has been a long-standing topic of investigation. libretexts.orgcdnsciencepub.com Studies on compounds like o-methoxybenzoic acid have shown that intramolecular hydrogen bonding can play a significant role in their properties. mun.ca Research from the mid-20th century on the ultraviolet absorption spectra of substituted benzoic acids provided insights into the relative strengths of dimeric hydrogen bonds, which are characteristic of these compounds in nonpolar solvents. mun.ca These early studies paved the way for more sophisticated computational and spectroscopic analyses of substituent effects.
Current Research Landscape and Emerging Trends in Substituted Benzoic Acid Chemistry
The field of substituted benzoic acid chemistry continues to evolve, driven by advancements in synthetic methodologies, analytical techniques, and computational chemistry. Current research often focuses on the design and synthesis of novel substituted benzoic acids with tailored properties for specific applications.
A significant area of interest is the development of new catalysts and synthetic routes to access polysubstituted benzoic acids with high efficiency and regioselectivity. For instance, methods for the direct and regioselective synthesis of substituted methoxybenzoic acids via ortho metalation have been developed. ebi.ac.uk
Furthermore, there is a growing emphasis on understanding the intricate interplay of multiple substituents on the biological activity of these compounds. For example, research into 2,5-substituted benzoic acids has led to the discovery of dual inhibitors of anti-apoptotic proteins, which have potential applications in cancer therapy. nih.gov Computational studies, such as those using density functional theory (DFT), are increasingly employed to predict the acidity, reactivity, and spectroscopic properties of substituted benzoic acids, providing valuable insights that complement experimental work. researchgate.netpsu.edu These theoretical approaches help in understanding the subtle electronic and steric effects that govern the behavior of complex molecules like this compound.
The study of the solid-state properties of substituted benzoic acids, including polymorphism and crystal engineering, is another active area of research. Understanding how these molecules self-assemble in the solid state is crucial for the development of new materials with desired physical properties. acs.org
Properties
CAS No. |
103264-62-6 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 4 Methoxybenzoic Acid
Direct Synthesis Approaches
Direct synthesis approaches involve the introduction of a carboxyl group or the oxidation of a related functional group on the ethylmethoxybenzene core structure. These methods are often valued for their potential efficiency in terms of the number of synthetic steps.
Carboxylation Reactions on Ethylmethoxybenzene Scaffolds
One potential direct route to 2-ethyl-4-methoxybenzoic acid is the carboxylation of a suitable ethylmethoxybenzene precursor, such as 3-ethylanisole (1-ethyl-3-methoxybenzene). The methoxy (B1213986) and ethyl groups on the aromatic ring direct incoming electrophiles to specific positions. The methoxy group is a strong activating group and directs ortho and para, while the ethyl group is a weaker activating group, also directing ortho and para. In the case of 3-ethylanisole, the position ortho to the methoxy group and meta to the ethyl group (the C2 position) is sterically accessible and electronically activated for electrophilic substitution.
A classic method for carboxylation is the Friedel-Crafts reaction . wikipedia.orglibretexts.org This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a carboxylating agent. wikipedia.orglibretexts.org For instance, the reaction could theoretically proceed by treating 3-ethylanisole with a reagent like phosgene (B1210022) (COCl₂) or oxalyl chloride ((COCl)₂) to form an acyl chloride intermediate, which is then hydrolyzed to yield the carboxylic acid.
A more direct carboxylation can be attempted using carbon dioxide (CO₂) as the carboxylating agent, often under pressure and in the presence of a strong base and catalyst (Kolbe-Schmitt type reaction), though this is more common for phenols. Another approach is the formation of an organometallic intermediate from a halogenated precursor, followed by reaction with CO₂, which is discussed in section 2.2.2.
Table 1: Hypothetical Friedel-Crafts Carboxylation of 3-Ethylanisole
| Reactant | Reagent | Catalyst | Product |
| 3-Ethylanisole | Phosgene (COCl₂) followed by H₂O | AlCl₃ | This compound |
| 3-Ethylanisole | Oxalyl chloride ((COCl)₂) followed by H₂O | AlCl₃ | This compound |
Oxidation of Aromatic Ethyl-Methoxy Aldehydes or Alcohols
A common and reliable method for preparing aromatic carboxylic acids is the oxidation of a corresponding aromatic aldehyde or primary alcohol. In this pathway, a precursor such as 2-ethyl-4-methoxybenzaldehyde (B2825140) or (2-ethyl-4-methoxyphenyl)methanol would be oxidized to yield the target carboxylic acid.
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. organic-chemistry.org A wide array of oxidizing agents can be employed for this purpose. Traditional oxidants include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from dichromate salts and acid). However, due to the toxicity of chromium reagents, milder and more environmentally benign methods are often preferred. organic-chemistry.org
Modern synthetic methods often utilize oxidants like hydrogen peroxide (H₂O₂), sometimes in the presence of a catalyst, or Oxone (potassium peroxymonosulfate). organic-chemistry.orgnih.gov These reagents are considered "greener" as their byproducts are generally less harmful (e.g., water in the case of H₂O₂). nih.govteknoscienze.com The reaction can be performed under various conditions, often at room temperature or with gentle heating, in suitable solvents like acetone (B3395972) or ethyl acetate. oup.comresearchgate.net
Table 2: Representative Oxidation Reactions for Benzoic Acid Synthesis
| Precursor | Oxidizing Agent | Catalyst (if any) | Solvent | General Yield |
| Aromatic Aldehyde | H₂O₂ | Vanadium complex (e.g., VO(acac)₂) | Acetonitrile | Good to Excellent organic-chemistry.org |
| Aromatic Aldehyde | Oxone | None | Water/Acetonitrile | High organic-chemistry.org |
| Aromatic Aldehyde | O₂ (atmospheric) | N-Hydroxyphthalimide (NHPI) | Organic Solvent or Water | High organic-chemistry.org |
| Primary Alcohol | H₅IO₆ | Pyridinium chlorochromate (PCC) | Acetonitrile | High organic-chemistry.org |
Derivatization and Transformation from Precursors
This category of synthetic methods involves modifying a pre-existing molecule that already contains a significant portion of the target structure. These multi-step sequences often provide greater control over regiochemistry and can be highly efficient.
Hydrolysis of this compound Esters
The hydrolysis of an ester is a very common final step in the synthesis of a carboxylic acid. Esters like methyl 2-ethyl-4-methoxybenzoate or ethyl 2-ethyl-4-methoxybenzoate can be readily converted to the parent acid. This approach is advantageous because esters are often easier to purify (e.g., by distillation or chromatography) than the corresponding carboxylic acids.
Ester hydrolysis is typically carried out under basic conditions, a process known as saponification. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. chemspider.com The reaction is usually heated to reflux to increase the rate of reaction. chemspider.com This process yields the sodium or potassium salt of the carboxylic acid. In a subsequent step, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the free carboxylic acid. chemspider.com
Table 3: General Conditions for Base-Mediated Ester Hydrolysis
| Substrate | Reagents | Solvent | Conditions | Product |
| Methyl 2-ethyl-4-methoxybenzoate | 1. NaOH (aq) 2. HCl (aq) | Methanol/Water | Reflux, 4h | This compound |
| Ethyl 2-ethyl-4-methoxybenzoate | 1. KOH (aq) 2. H₂SO₄ (aq) | Ethanol/Water | Reflux | This compound |
Conversion from Related Halogenated or Nitroaromatic Compounds
Functional group interconversion provides a powerful route to this compound from precursors where a different functional group occupies the C2 position. A particularly useful precursor is a halogenated compound, such as 1-bromo-2-ethyl-4-methoxybenzene. sigmaaldrich.com
This bromo-compound can be converted into the target carboxylic acid via the formation of a Grignard reagent . The bromo-derivative is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form 2-ethyl-4-methoxyphenylmagnesium bromide. This organometallic intermediate is then reacted with carbon dioxide (in the form of dry ice or bubbled gas), followed by an acidic workup, to produce this compound. This method is highly effective for introducing a carboxyl group onto an aromatic ring.
Another, though less direct, route could start from a nitroaromatic compound. For instance, if 1-ethyl-3-methoxy-2-nitrobenzene were available, the nitro group could be reduced to an amino group (-NH₂). The resulting aniline (B41778) derivative could then be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with a cyanide source (e.g., CuCN) to introduce a nitrile group (-CN). Finally, hydrolysis of the nitrile group under acidic or basic conditions would yield the desired carboxylic acid.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. misericordia.edu These principles can be applied to the synthesis of this compound in several ways.
In the context of the oxidation route (Section 2.1.2), green approaches focus on replacing toxic heavy-metal oxidants with cleaner alternatives. The use of hydrogen peroxide (H₂O₂) with a catalyst is a prime example, as the main byproduct is water. nih.govteknoscienze.com Another sustainable approach is the use of molecular oxygen (O₂), often from the air, as the terminal oxidant, which is the most environmentally benign oxidant available. misericordia.edu These reactions are often facilitated by catalysts, which can range from metal complexes to purely organic catalysts like N-hydroxyphthalimide (NHPI). organic-chemistry.org
The choice of solvent is another critical aspect of green chemistry. Efforts are made to replace volatile organic compounds (VOCs) with safer alternatives like water, supercritical fluids (like CO₂), or even performing reactions under solvent-free conditions. misericordia.edu
Furthermore, developing synthetic routes from renewable feedstocks is a key goal of sustainable chemistry. Lignin (B12514952), a complex polymer found in biomass, can be broken down into various aromatic compounds, including substituted benzoic acid derivatives. rsc.org While a direct route from lignin to this compound may not be established, the development of biorefinery processes could provide sustainable starting materials for its synthesis in the future. rsc.org
Table 4: Comparison of Traditional vs. Green Oxidation Methods
| Feature | Traditional Method (e.g., KMnO₄, CrO₃) | Green Chemistry Method |
| Oxidant | Stoichiometric, heavy metals | Catalytic, O₂ or H₂O₂ teknoscienze.commisericordia.edu |
| Byproducts | Toxic metal waste (e.g., MnO₂, Cr³⁺) | Benign (e.g., H₂O) teknoscienze.com |
| Solvents | Often chlorinated solvents | Water, safer organic solvents, or solvent-free misericordia.edu |
| Atom Economy | Lower | Higher |
Reaction Conditions and Optimization
The successful synthesis of this compound hinges on the careful control and optimization of reaction conditions. Key parameters that significantly influence the outcome of the synthesis include the choice of catalytic system, the solvent, reaction temperature, and time. Optimization of these factors is essential for maximizing the yield of the desired product while minimizing the formation of unwanted byproducts.
Catalytic systems play a pivotal role in directing the regioselectivity and efficiency of the synthesis of this compound. Two primary synthetic routes can be envisioned, each relying on distinct types of catalysts.
Directed Ortho-Metalation (DoM) Route:
A highly promising approach involves the directed ortho-metalation of 4-methoxybenzoic acid. In this strategy, the carboxylic acid group acts as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base. The resulting aryllithium intermediate can then be quenched with an ethylating agent.
The choice of the organolithium reagent and any additives is critical. Typically, a combination of a strong, sterically hindered base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is effective. TMEDA coordinates to the lithium ion, increasing the basicity of the organolithium reagent and stabilizing the ortho-lithiated species.
| Catalyst/Reagent System | Role in Synthesis |
| sec-Butyllithium (s-BuLi) | Strong base for regioselective deprotonation ortho to the carboxylate group. |
| n-Butyllithium (n-BuLi) | Alternative strong base, though regioselectivity may vary. |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Chelating agent that enhances the reactivity and selectivity of the organolithium base. |
Carboxylation Route:
An alternative strategy begins with 3-ethylanisole. The introduction of the carboxylic acid group can be achieved through various carboxylation methods. One common approach is the use of a Grignard reagent followed by reaction with carbon dioxide. In this case, 3-ethyl-1-bromoanisole would be converted to the corresponding Grignard reagent, which is then carboxylated.
Alternatively, direct carboxylation methods employing transition metal catalysts can be considered. Catalysts based on palladium, rhodium, or copper have been shown to facilitate the direct carboxylation of C-H bonds, although controlling regioselectivity can be a challenge. nih.gov
| Catalyst/Reagent System | Role in Synthesis |
| Magnesium (Mg) | For the formation of a Grignard reagent from 3-ethyl-1-bromoanisole. |
| Carbon Dioxide (CO2) | The carbon source for the carboxylic acid group in Grignard reactions. |
| Palladium or Rhodium complexes | Catalysts for direct C-H carboxylation of 3-ethylanisole. |
In the Directed Ortho-Metalation (DoM) route, anhydrous ethereal solvents are essential to prevent quenching of the highly reactive organolithium intermediates. Tetrahydrofuran (THF) is a common choice due to its ability to solvate the organolithium species and its relatively low freezing point, which allows for reactions to be conducted at low temperatures (typically -78 °C) to enhance selectivity and minimize side reactions. The kinetics of the lithiation step are generally fast, even at low temperatures, due to the high reactivity of the organolithium base. The subsequent ethylation step is also typically rapid upon the addition of the electrophile.
For the Carboxylation Route involving a Grignard reagent, ethereal solvents like diethyl ether or THF are also standard. These solvents are crucial for the formation and stability of the Grignard reagent. The kinetics of Grignard reagent formation can be influenced by the purity of the magnesium and the absence of moisture. The subsequent carboxylation with CO2 is generally a fast reaction.
The kinetics of transition-metal-catalyzed direct carboxylation are more complex and depend on the specific catalytic cycle. These reactions often require higher temperatures to proceed at a reasonable rate.
| Synthetic Route | Common Solvents | Impact on Reaction |
| Directed Ortho-Metalation | Tetrahydrofuran (THF), Diethyl ether | Essential for stability of organolithium reagents; low temperatures enhance selectivity. |
| Grignard Carboxylation | Tetrahydrofuran (THF), Diethyl ether | Crucial for the formation and reactivity of the Grignard reagent. |
| Direct C-H Carboxylation | Varies (e.g., organic acids, high-boiling point ethers) | Can influence catalyst solubility, stability, and activity. |
Optimizing the yield and ensuring the purity of the final product, this compound, requires careful attention to several factors throughout the synthetic process.
Yield Optimization:
In the Directed Ortho-Metalation pathway, the yield is highly dependent on the efficiency of the lithiation and subsequent ethylation steps. Key factors for optimization include:
Stoichiometry of the Base: Using a slight excess of the organolithium base can ensure complete deprotonation of the starting material.
Temperature Control: Maintaining a low temperature (e.g., -78 °C) during the lithiation and the addition of the ethylating agent is crucial to prevent side reactions such as decomposition of the organolithium species or reaction at other positions.
Nature of the Ethylating Agent: Ethyl iodide or ethyl bromide are common choices. Their reactivity and the reaction time need to be optimized to ensure complete reaction without over-alkylation or other side reactions.
For the Carboxylation Route , optimizing the yield of the Grignard reaction involves ensuring the complete formation of the Grignard reagent and its efficient trapping with CO2. This requires scrupulously dry conditions and high-quality magnesium. In direct carboxylation methods, the catalyst loading, reaction time, and temperature are key parameters to be optimized.
Purity Control:
The primary impurities in the synthesis of this compound are likely to be unreacted starting materials, regioisomers, and byproducts from side reactions.
Minimizing Regioisomers: In the DoM route, the directing effect of the carboxylate group strongly favors ortho-lithiation, leading to high regioselectivity. In the carboxylation of 3-ethylanisole, the directing effects of the ethyl and methoxy groups need to be considered. The methoxy group is an ortho, para-director, while the ethyl group is also an ortho, para-director. This could lead to a mixture of carboxylated products, making purification challenging.
Purification Techniques: The final product, being a carboxylic acid, can be purified by several methods:
Acid-Base Extraction: The acidic nature of the product allows for its separation from neutral organic impurities by extraction into an aqueous base (like sodium bicarbonate or sodium hydroxide), followed by re-acidification to precipitate the pure benzoic acid derivative.
Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system (or solvent pair) is one in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble or insoluble at all temperatures.
Chromatography: For challenging separations, column chromatography on silica (B1680970) gel can be employed to separate the desired product from closely related impurities.
A summary of potential optimization and purification strategies is presented below:
| Strategy | Parameters to Control | Purification Methods |
| Directed Ortho-Metalation | Base stoichiometry, temperature, choice of ethylating agent, reaction time. | Acid-base extraction, Recrystallization. |
| Grignard Carboxylation | Purity of reagents (especially Mg), exclusion of moisture, CO2 addition rate. | Acid-base extraction, Recrystallization. |
| Direct C-H Carboxylation | Catalyst loading, temperature, reaction time, choice of solvent. | Column chromatography, Recrystallization. |
Chemical Reactivity and Transformation Studies of 2 Ethyl 4 Methoxybenzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, anhydride (B1165640) formation, and reduction.
Esterification Reactions
Esterification is a common reaction of carboxylic acids, and 2-ethyl-4-methoxybenzoic acid can be readily converted to its corresponding esters. The most prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). google.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, and the water formed is removed as it is generated. researchgate.net
Recent advancements have shown that microwave-assisted organic synthesis (MAOS) can significantly accelerate this reaction, often leading to higher yields in shorter time frames, even in sealed vessels. researchgate.net For substituted benzoic acids, optimal conditions under microwave irradiation have been found at temperatures around 130°C. researchgate.net Solid acid catalysts, such as modified Montmorillonite K10 clay, have also been employed for solvent-free esterification, offering a greener alternative to mineral acids. ijstr.orgepa.gov The electronic nature of substituents on the benzoic acid ring (whether electron-donating or withdrawing) generally does not have a significant effect on reaction yields under these catalyzed conditions. ijstr.org
A representative esterification reaction is shown below: this compound + R-OH ⇌ 2-ethyl-4-methoxybenzoate ester + H₂O
| Alcohol (R-OH) | Catalyst | Conditions | Typical Yield |
| Methanol (B129727) | H₂SO₄ | Reflux, 5 hours | High |
| Ethanol (B145695) | H₂SO₄ (cat.) | Microwave, 130°C, 15 min | Good |
| Butanol | p-TSA | Reflux, Dean-Stark trap | High |
| Benzyl Alcohol | Modified Clay | Solvent-free, Reflux | High |
Amidation and Anhydride Formation
Amidation: The formation of amides from this compound typically requires the initial conversion of the carboxylic acid into a more reactive derivative. Direct reaction with an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. researchgate.net A more common and efficient laboratory method involves a two-step process. First, the carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide. researchgate.net
Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct condensation of the carboxylic acid and amine at room temperature. researchgate.net Modern, greener approaches also utilize boric acid as a catalyst for the direct dehydrative amidation under mild, solvent-free conditions. researchgate.net
Anhydride Formation: Symmetrical anhydrides of this compound can be prepared by treating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). Mixed anhydrides can be synthesized by reacting the sodium salt of this compound with a different acyl chloride.
Reduction to Alcohols or Aldehydes
Reduction to Alcohols: The carboxylic acid group is resistant to reduction and requires potent reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like dry ether is the standard reagent for converting carboxylic acids, including this compound, into their corresponding primary alcohols, (2-ethyl-4-methoxyphenyl)methanol. savemyexams.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally ineffective for reducing carboxylic acids on its own. savemyexams.com However, its reactivity can be enhanced by using it in combination with other reagents. For instance, a NaBH₄–Br₂ system in refluxing THF has been shown to reduce various benzoic acids to their alcohols in good yields. sci-hub.seresearchgate.net
Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more susceptible to reduction than the starting acid. Therefore, the reaction typically proceeds to the primary alcohol. savemyexams.com To isolate the aldehyde, the carboxylic acid must first be converted into a derivative. For example, the corresponding acyl chloride can be selectively reduced to an aldehyde using a poisoned catalyst in a process known as the Rosenmund reduction. youtube.com Alternatively, esters can be reduced to aldehydes using specific reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.com A less direct, two-step route involves the full reduction of the carboxylic acid to the primary alcohol, followed by a controlled oxidation back to the aldehyde. savemyexams.com
Reactivity of the Aromatic Ring System
The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The ring is substituted with two electron-donating groups (ethyl and methoxy) and one electron-withdrawing group (carboxylic acid).
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the ring by the existing groups. makingmolecules.com
Methoxy (B1213986) group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.com It directs incoming electrophiles to the C3 (ortho) and C5 (ortho) positions.
Ethyl group (-CH₂CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect. libretexts.org It directs electrophiles to the C3 (ortho) and C5 (para) positions.
Carboxylic acid group (-COOH): This is a deactivating, meta-directing group because it withdraws electron density from the ring. It directs electrophiles to the C3 (meta) and C5 (meta) positions.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Ethyl-4-methoxy-5-nitrobenzoic acid and 2-Ethyl-4-methoxy-3-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-ethyl-4-methoxybenzoic acid and 3-Bromo-2-ethyl-4-methoxybenzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-ethyl-4-methoxybenzoic acid |
| Sulfonation | Fuming H₂SO₄ | 2-Ethyl-4-methoxy-5-sulfobenzoic acid |
Nucleophilic Aromatic Substitution (where applicable)
Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic compounds, but it is highly unlikely to occur with this compound under typical conditions. chemistrysteps.comwikipedia.org This type of reaction requires the aromatic ring to be electron-deficient, a condition usually met by the presence of one or more strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). fiveable.melibretexts.org
The aromatic ring of this compound is electron-rich due to the powerful electron-donating effects of the methoxy and ethyl groups. These substituents activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack. fiveable.me Therefore, this compound is not a suitable substrate for the SₙAr mechanism.
Oxidative and Reductive Aromatic Transformations
The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy and ethyl groups. However, harsh oxidative or reductive conditions can lead to transformations of the aromatic ring itself, though such reactions are generally less common than transformations of the substituents.
Oxidative Transformations: Aromatic rings are generally resistant to oxidation except under vigorous conditions, which often lead to degradation of the ring. For instance, ozonolysis of benzene (B151609) derivatives can cleave the aromatic ring, but this is a destructive process rather than a synthetic transformation. Strong oxidizing agents like potassium permanganate (B83412) under harsh conditions can lead to the cleavage of the benzene ring, though this is rarely a synthetically useful reaction for substituted benzoic acids.
Reductive Transformations: The benzene ring of this compound can be reduced under specific catalytic hydrogenation conditions. A common method for the reduction of aromatic rings is Birch reduction. However, the presence of a carboxylic acid group can complicate this reaction. A more typical approach would be catalytic hydrogenation using catalysts like rhodium on carbon or ruthenium, which can reduce the aromatic ring to a cyclohexane (B81311) ring under high pressure and temperature. The specific stereochemistry of the resulting substituted cyclohexane would depend on the catalyst and reaction conditions employed.
It is important to note that these transformations of the aromatic ring of this compound are predicted based on general principles and would require specific experimental validation.
Reactions Involving the Methoxy and Ethyl Substituents
The methoxy and ethyl groups on the aromatic ring of this compound are susceptible to a variety of chemical transformations. These reactions provide pathways to synthesize a range of derivatives with modified properties.
The methoxy group (-OCH₃) is a key functional group that can be transformed into a hydroxyl group through demethylation. This is a common and important reaction in the synthesis of phenolic compounds.
Demethylation: The cleavage of the methyl-oxygen bond in the methoxy group is typically achieved using strong Lewis acids or nucleophiles. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers. gvsu.edunih.govcore.ac.ukresearchgate.netresearchgate.net The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the oxygen atom of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group.
The general reaction for the demethylation of an aryl methyl ether with BBr₃ is as follows:
Ar-O-CH₃ + BBr₃ → Ar-O-BBr₂ + CH₃Br Ar-O-BBr₂ + H₂O → Ar-OH + B(OH)₃ + 2HBr
In the case of this compound, treatment with BBr₃ would be expected to yield 2-ethyl-4-hydroxybenzoic acid. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to avoid side reactions.
| Reagent | Product | Reaction Type | Reference |
| Boron tribromide (BBr₃) | 2-ethyl-4-hydroxybenzoic acid | Demethylation | gvsu.edunih.govcore.ac.ukresearchgate.netresearchgate.net |
The ethyl group (-CH₂CH₃) attached to the benzene ring can undergo several transformations, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). The benzylic position is activated due to the ability of the benzene ring to stabilize radical, cationic, and anionic intermediates.
Side-Chain Halogenation: The ethyl group can be halogenated at the benzylic position under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light would selectively introduce a bromine atom at the benzylic carbon, yielding 2-(1-bromoethyl)-4-methoxybenzoic acid. themasterchemistry.compearson.comlibretexts.orglibretexts.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. Chlorination can also be achieved using reagents like sulfuryl chloride (SO₂Cl₂) under similar conditions. The selectivity for the alpha-position over the beta-position is due to the enhanced stability of the benzylic radical intermediate. youtube.com
Side-Chain Oxidation: The ethyl group can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions.
Oxidation to a Ketone: Mild oxidation, for example, using certain chromium reagents or catalytic oxidation, could potentially convert the ethyl group to an acetyl group, forming 2-acetyl-4-methoxybenzoic acid. The oxidation of ethylbenzene (B125841) to acetophenone (B1666503) is a well-known transformation. nih.govscispace.com
Oxidation to a Carboxylic Acid: Vigorous oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic or basic conditions would be expected to cleave the ethyl group and oxidize the benzylic carbon to a carboxylic acid. themasterchemistry.comlibretexts.orglibretexts.org In this case, the reaction would yield 4-methoxyphthalic acid (4-methoxybenzene-1,2-dicarboxylic acid). This reaction is characteristic for alkylbenzenes with at least one benzylic hydrogen. libretexts.orglibretexts.org
| Reagent/Condition | Product | Reaction Type | Reference |
| N-Bromosuccinimide (NBS), initiator | 2-(1-bromoethyl)-4-methoxybenzoic acid | Benzylic Bromination | themasterchemistry.compearson.comlibretexts.orglibretexts.org |
| Mild Oxidizing Agent | 2-acetyl-4-methoxybenzoic acid | Benzylic Oxidation | nih.govscispace.com |
| Potassium permanganate (KMnO₄), heat | 4-methoxyphthalic acid | Side-Chain Oxidation | themasterchemistry.comlibretexts.orglibretexts.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 4 Methoxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC data for 2-ethyl-4-methoxybenzoic acid are not available in the public scientific literature. Consequently, a full assignment of proton and carbon signals and a detailed conformational analysis based on NMR spectroscopic data cannot be performed.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment
Without experimental 2D NMR spectra (COSY, HSQC, HMBC), it is impossible to establish the connectivity between protons and carbons, which is essential for the unambiguous assignment of the molecular structure of this compound.
Conformational Analysis via NMR Spectroscopic Data
A conformational analysis, which would describe the spatial arrangement of atoms and the rotational barriers of the ethyl and methoxy (B1213986) groups relative to the benzene (B151609) ring, cannot be conducted without specific NMR data such as Nuclear Overhauser Effect (NOE) correlations or coupling constants.
Vibrational Spectroscopy
Detailed experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy for this compound are not present in the searched scientific databases.
Fourier Transform Infrared (FT-IR) Spectroscopy: Detailed Vibrational Assignment
A detailed vibrational assignment, which involves correlating specific absorption bands in an FT-IR spectrum to the stretching and bending modes of the functional groups within the molecule (e.g., O-H of the carboxylic acid, C=O, C-O, and aromatic C-H bonds), cannot be generated without an experimental spectrum.
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Similarly, a complementary vibrational mode analysis using Raman spectroscopy, which is particularly useful for observing non-polar bonds and providing additional information on the molecular structure, is not possible due to the lack of a published Raman spectrum for this compound.
Mass Spectrometry
While the molecular formula (C₁₀H₁₂O₃) and formula weight (180.2 g/mol ) are known, specific experimental mass spectrometry data, including electron ionization (EI) or electrospray ionization (ESI) mass spectra and fragmentation patterns for this compound, are not available. achemblock.com This information is crucial for confirming the molecular weight and elucidating the structure through the analysis of fragment ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No experimental data from high-resolution mass spectrometry for this compound has been found in the public domain. Such an analysis would be crucial for confirming its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Specific tandem mass spectrometry (MS/MS) data, which would reveal the characteristic fragmentation pattern of this compound upon collision-induced dissociation, is not available. This information would be essential for elucidating its structural motifs and for the development of specific analytical methods.
X-ray Crystallography and Solid-State Characterization
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
There are no published single crystal X-ray diffraction studies for this compound. Consequently, critical information regarding its molecular geometry, bond lengths, bond angles, and crystal packing arrangement remains undetermined.
Powder X-ray Diffraction for Polymorphism Studies
No studies utilizing powder X-ray diffraction (PXRD) to investigate the potential polymorphism of this compound have been identified. Such studies are vital for identifying and characterizing different crystalline forms of a compound, which can have significant implications for its physical and chemical properties.
Theoretical and Computational Chemistry Studies of this compound: A Comprehensive Analysis
Despite a thorough and extensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies focusing solely on the chemical compound "this compound" have been identified. Consequently, the detailed analysis as requested in the provided outline cannot be generated at this time.
The inquiry sought an in-depth examination of "this compound" through the lens of modern computational chemistry, encompassing quantum chemical calculations, molecular modeling, and electronic structure properties. The intended article was structured to cover:
Quantum Chemical Calculations , including the application of Density Functional Theory (DFT) for determining electronic structure and energetics, and the use of high-accuracy ab initio methods.
Molecular Modeling and Simulation , with a focus on conformational analysis, potential energy surfaces, and molecular dynamics simulations to understand the compound's behavior over time.
Electronic Structure Properties , which would delve into the fundamental electronic characteristics of the molecule.
The search for relevant data involved numerous queries combining the compound's name with specific computational chemistry methodologies, such as "this compound DFT," "quantum chemical calculations of this compound," "molecular dynamics of this compound," and "conformational analysis of this compound."
While the search yielded studies on structurally related molecules—for instance, esters like ethyl 4-methoxybenzoate (B1229959) or more complex derivatives containing a methoxybenzoic acid moiety—none of these publications provided the specific computational data required for "this compound." The strict adherence to the specified compound, as per the instructions, precludes the use of data from these related but distinct chemical entities.
Therefore, due to the absence of published research dedicated to the theoretical and computational investigation of this compound, the creation of a scientifically accurate and detailed article following the provided outline is not feasible.
Theoretical and Computational Chemistry Studies of 2 Ethyl 4 Methoxybenzoic Acid
Electronic Structure Properties
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor, indicating the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. actascientific.com A small gap suggests the molecule is more reactive and can be easily polarized. actascientific.com For 2-ethyl-4-methoxybenzoic acid, the HOMO is expected to be distributed primarily over the electron-rich methoxy (B1213986) group and the benzene (B151609) ring, while the LUMO would likely be localized on the electron-withdrawing carboxylic acid group and the aromatic ring. This distribution facilitates intramolecular charge transfer.
To illustrate, the calculated quantum molecular descriptors for a related compound, 4-(carboxyamino)-benzoic acid, using the B3LYP/6-311G basis set, show a HOMO energy of -6.82 eV and a LUMO energy of -1.82 eV. actascientific.com This results in an energy gap of 5.0 eV, indicating a stable molecular structure. actascientific.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.82 |
| ELUMO | -1.82 |
| Energy Gap (ΔE) | 5.00 |
This data is for 4-(carboxyamino)-benzoic acid and serves as an example of typical values obtained from FMO analysis. actascientific.com
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a visualization technique used to understand the charge distribution and reactive sites within a molecule. researchgate.netucla.edu An MESP map illustrates the electrostatic potential on the electron density surface, revealing regions that are electron-rich or electron-poor. wolfram.com These maps are color-coded: red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netucla.edu Green and yellow represent regions with near-zero or intermediate potential, respectively. wolfram.com
For this compound, the MESP map would be expected to show a significant negative potential (red) localized around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. actascientific.com The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), indicating its acidic nature. The aromatic ring would likely show a moderately negative potential, influenced by the electron-donating effects of the methoxy and ethyl groups. Such a map provides a clear, intuitive guide to the molecule's reactivity towards charged or polar reagents. researchgate.net
Chemical Reactivity Descriptors (e.g., Fukui functions)
Density Functional Theory (DFT) provides a range of "reactivity descriptors" that quantify and predict the chemical behavior of molecules. nih.gov These descriptors go beyond the simple HOMO-LUMO picture to provide a more nuanced view of reactivity.
Global Descriptors are calculated for the molecule as a whole and include:
Chemical Potential (μ): Related to the molecule's tendency to lose electrons. actascientific.com
Hardness (η): Measures resistance to changes in electron distribution. It is related to the HOMO-LUMO gap. actascientific.com
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. nih.gov
Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule accepts electrons. actascientific.com
Local Descriptors , such as the Fukui function , pinpoint reactivity at specific atomic sites. semanticscholar.orgnih.gov The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. semanticscholar.org It helps identify the most likely sites for different types of reactions:
f+(r): For nucleophilic attack (electron acceptance), highlighting the most electrophilic sites. scm.com
f-(r): For electrophilic attack (electron donation), highlighting the most nucleophilic sites. scm.com
Studies on substituted benzoic acids have shown that electron-releasing substituents decrease acidity, while electron-withdrawing groups increase it, a trend that can be rationalized using Fukui functions. semanticscholar.org For this compound, the Fukui functions would likely confirm that the carboxylic oxygen atoms are the primary sites for electrophilic attack, while certain carbons on the aromatic ring would be identified as potential sites for nucleophilic interaction.
| Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Energy (I) | 6.82 |
| Electron Affinity (A) | 1.82 |
| Hardness (η) | 2.50 |
| Chemical Potential (μ) | -4.32 |
| Electrophilicity Index (ω) | 3.73 |
This data is for 4-(carboxyamino)-benzoic acid and serves as an example of typical values for reactivity descriptors. actascientific.com
Spectroscopic Parameter Prediction and Validation
Computational methods are invaluable for predicting and interpreting various types of molecular spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures and assign spectral features to specific molecular motions or electronic transitions.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netmdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.netresearchgate.net
For a molecule like this compound, a computational NMR prediction would begin with geometry optimization. Following this, the magnetic shielding tensors for each nucleus are calculated. These theoretical values are then typically converted to chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing these predicted shifts with experimental data serves as a powerful tool for structural validation. mdpi.com For substituted benzenes, electron-donating groups like methoxy and ethyl cause upfield shifts (lower ppm) at the ortho and para positions, while the carboxylic acid group would have a deshielding effect. youtube.com
| Proton | Experimental Shift | Calculated Shift |
|---|---|---|
| H(3) | 7.00 | 6.96 |
| H(4) | 7.48 | 7.45 |
| H(5) | 7.00 | 6.96 |
| H(6) | 7.86 | 7.80 |
| H(OCH3) | 3.93 | 3.90 |
Data for o-methoxybenzoic acid illustrates the typical agreement between experimental and calculated (B3LYP/6-311++G) values. researchgate.net
Theoretical IR and Raman Spectra Simulation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Quantum chemical calculations can simulate these spectra by computing the harmonic vibrational frequencies from the second derivatives of energy with respect to atomic displacement. chemrxiv.org These calculations are performed on the optimized geometry of the molecule. researchgate.net
The output provides a list of vibrational frequencies and their corresponding intensities (IR) or scattering activities (Raman). Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the calculated values are commonly multiplied by an empirical scaling factor to improve agreement with experimental spectra. researchgate.netsemanticscholar.org Furthermore, Potential Energy Distribution (PED) analysis is used to assign each calculated frequency to specific vibrational modes, such as C-H stretching, C=O stretching, or ring breathing modes. mdpi.com For this compound, characteristic peaks would include the O-H stretch of the carboxylic acid, the strong C=O stretch, aromatic C-H stretches, and vibrations associated with the ethyl and methoxy groups.
| Assignment | Experimental IR | Experimental Raman | Calculated (Scaled) |
|---|---|---|---|
| ν(O-H) | ~3000 (broad) | - | 3050 |
| ν(C=O) | 1685 | 1688 | 1683 |
| ν(C-O) | 1259 | 1262 | 1260 |
| Ring Breathing | 847 | 849 | 845 |
This table provides an example of assigned vibrational frequencies for a similar molecule, demonstrating the correlation between experimental and theoretical data. researchgate.net
UV-Vis Absorption Spectra Prediction
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. mdpi.comyoutube.com The calculation predicts the vertical excitation energies from the ground state to various excited states, which correspond to the wavelengths of maximum absorption (λmax). mdpi.com The calculation also yields the oscillator strength for each transition, which is proportional to the intensity of the absorption band. mdpi.com
For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions. The presence of substituents like the methoxy and carboxylic acid groups, which can participate in conjugation, significantly influences the absorption wavelengths. TD-DFT calculations can predict these shifts and help assign absorption bands to specific electronic transitions, such as the HOMO→LUMO transition. mdpi.com To achieve accurate results, especially for molecules in solution, it is crucial to incorporate solvent effects using methods like the Polarizable Continuum Model (PCM). mdpi.comsoton.ac.uk
| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Transition |
|---|---|---|---|
| Gallic Acid | 272 | 268 | HOMO→LUMO |
| Resveratrol | 306 | 311 | HOMO→LUMO |
| Quercetin | 370 | 369 | HOMO→LUMO |
This data for various natural compounds, calculated with TD-DFT B3LYP/6-311+g(d,p) in methanol (B129727), illustrates the predictive power of the method. mdpi.com
Applications of 2 Ethyl 4 Methoxybenzoic Acid in Advanced Chemical Synthesis and Materials Science
A Versatile Building Block in Synthetic Chemistry
Substituted benzoic acids are fundamental building blocks in organic synthesis, prized for their ability to participate in a wide array of chemical transformations. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to more complex molecular architectures.
Potential as a Precursor for Complex Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. Benzoic acid and its derivatives are commonly employed as ligands in the synthesis of MOFs due to the coordinating ability of the carboxylate group. nih.govrsc.orgbrieflands.com The specific substitution pattern on the benzene (B151609) ring of the ligand plays a crucial role in determining the resulting MOF's structure, porosity, and functional properties. nih.gov While no specific MOFs incorporating 2-ethyl-4-methoxybenzoic acid have been reported, its structure suggests it could be utilized to create frameworks with tailored pore environments and functionalities. The ethyl and methoxy (B1213986) groups could influence the framework's hydrophobicity and potential for post-synthetic modification.
An Intermediate in Multi-Step Organic Syntheses
The true value of many benzoic acid derivatives lies in their role as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. nih.govresearchgate.net The synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, an important intermediate for the antipsychotic drug amisulpride, highlights the utility of substituted benzoic acid structures in medicinal chemistry. google.com Although direct synthetic routes employing this compound are not prominently featured in the literature, its structure makes it a plausible intermediate for the synthesis of novel compounds. The ethyl and methoxy substituents can direct further reactions on the aromatic ring and modify the properties of the final product.
Envisioning Applications in Polymer and Materials Chemistry
The incorporation of functional molecules into polymers and other materials can impart specific, desirable properties. Benzoic acid derivatives have been explored for their potential to enhance the characteristics of various materials.
A Potential Monomer in Polymerization Processes
While there is no direct evidence of this compound being used as a monomer, the principles of polymer chemistry allow for the inclusion of such molecules into polymer chains. For instance, benzoic acid has been used in polymerization reactions to create functional polymers. researchgate.net The carboxylic acid group of this compound could be modified to an ester or other polymerizable group, allowing it to be incorporated as a monomer. The ethyl and methoxy groups would then be pendant groups on the polymer chain, influencing its thermal properties, solubility, and potential for further functionalization.
A Constituent in the Development of Functional Materials
Benzoic acid and its derivatives are known to possess various properties, including antioxidant and antimicrobial activities, which can be beneficial when incorporated into functional materials. mdpi.com The segregation of benzoic acid within polymer crystalline cavities has been shown to be a method for controlling the availability and activity of the guest molecules. mdpi.com It is conceivable that this compound could be similarly incorporated into polymer matrices to develop materials with specific functionalities. The nature of the substituents would likely affect the interaction with the host polymer and the resulting material properties.
Exploring Potential Catalytic Applications
The catalytic activity of a molecule is intrinsically linked to its structure. While there are no specific reports on the catalytic applications of this compound, research into related compounds offers some insights. For instance, the C–H bond functionalization of benzoic acid can be achieved using catalytic systems, indicating the potential for benzoic acid derivatives to participate in or influence catalytic cycles. acs.org Furthermore, the alkoxy substituents on benzoic acids have been shown to influence the regioselectivity of catalytic C-H activation reactions. mdpi.com This suggests that the specific substitution pattern of this compound could be leveraged in the design of new catalytic processes.
Component in Ligand Design for Organometallic Catalysis
While direct applications of this compound in ligand design for organometallic catalysis are not extensively documented in publicly available research, its structural motifs are present in ligands that have been investigated for such purposes. The carboxylic acid group can be used as an anchoring point for coordination to a metal center, and the methoxy and ethyl groups can influence the steric and electronic properties of the resulting catalyst.
For instance, benzoic acid derivatives are known to serve as ligands in various catalytic systems. The presence of the electron-donating methoxy group at the para-position can increase the electron density on the metal center, which can, in turn, affect the catalytic activity and selectivity of the complex. The ethyl group at the ortho-position introduces steric bulk, which can be beneficial in controlling the stereoselectivity of a reaction.
The general structure of a potential ligand derived from this compound could involve the coordination of the carboxylate oxygen atoms to a metal center. The specific design of the ligand would depend on the target metal and the desired catalytic transformation.
Table 1: Potential Influence of Substituents on Ligand Properties
| Substituent | Position | Potential Effect on Ligand Properties |
| Carboxylic Acid | 1 | Coordination to the metal center |
| Ethyl | 2 | Introduction of steric bulk, influencing stereoselectivity |
| Methoxy | 4 | Electron-donating group, modulating the electronic properties of the metal center |
Acid Catalyst or Cocatalyst in Organic Reactions
There is limited specific information on the use of this compound as a primary acid catalyst or cocatalyst in organic reactions. However, carboxylic acids, in general, can function as Brønsted acids to catalyze a variety of organic transformations. The acidity of this compound is influenced by its substituents. The electron-donating methoxy group slightly decreases the acidity compared to unsubstituted benzoic acid, while the ortho-ethyl group can have a more complex effect due to steric hindrance around the carboxylic acid group, potentially influencing its interaction with substrates.
In reactions where a mild, organic-soluble acid is required, this compound could potentially be employed. Examples of such reactions include esterifications, acetal formations, and certain rearrangement reactions. Its efficacy as a catalyst would need to be experimentally determined and compared to more commonly used carboxylic acid catalysts like acetic acid or p-toluenesulfonic acid.
Precursor in Specialty Chemicals (excluding biological efficacy)
Synthesis of Dyes and Pigments
While specific examples of dyes and pigments synthesized directly from this compound are not prevalent in the literature, its chemical structure contains the necessary functionalities to act as a precursor in the synthesis of certain classes of colorants. Aromatic carboxylic acids and their derivatives are common building blocks in the dye industry.
One potential application is in the synthesis of azo dyes. The aromatic ring of this compound could be functionalized with an amino group, which could then be diazotized and coupled with another aromatic compound to form an azo linkage (-N=N-), the characteristic chromophore of azo dyes. The substituents on the benzoic acid ring would influence the final color and properties of the dye.
Table 2: Potential Steps in Azo Dye Synthesis from a this compound Derivative
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Nitration | Nitrating mixture (e.g., HNO₃, H₂SO₄) | Nitrated this compound |
| 2 | Reduction | Reducing agent (e.g., Sn/HCl) | Amino-2-ethyl-4-methoxybenzoic acid |
| 3 | Diazotization | NaNO₂, HCl | Diazonium salt of this compound |
| 4 | Azo Coupling | Coupling agent (e.g., a phenol or aniline (B41778) derivative) | Azo dye |
Derivatives for Agrochemical Research (chemical synthesis aspect)
In the field of agrochemical research, benzoic acid derivatives are frequently explored for their potential as herbicides, fungicides, and plant growth regulators. The synthesis of novel agrochemical candidates often involves the modification of a core structure to optimize biological activity and environmental properties.
This compound can serve as a starting material for the synthesis of various derivatives for agrochemical screening. The carboxylic acid group is a versatile handle for chemical modification, allowing for the formation of esters, amides, and other functional groups. These transformations can lead to compounds with altered solubility, stability, and target interaction. For example, the synthesis of an ester derivative could be achieved through Fischer esterification.
Table 3: Example of a Synthetic Transformation for Agrochemical Research
| Reaction | Reactants | Catalyst | Product |
| Fischer Esterification | This compound, an alcohol (e.g., ethanol) | Strong acid (e.g., H₂SO₄) | Ethyl 2-ethyl-4-methoxybenzoate |
The resulting ester could then be evaluated for its biological activity. Further modifications to the aromatic ring or the ester group could be explored to develop a structure-activity relationship and identify more potent agrochemical candidates.
Future Research Directions and Challenges for 2 Ethyl 4 Methoxybenzoic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes
The imperative for green chemistry is reshaping synthetic organic chemistry, demanding routes that are not only efficient but also environmentally benign. For 2-ethyl-4-methoxybenzoic acid, future research must focus on developing synthetic pathways that minimize waste, avoid hazardous reagents, and utilize renewable resources where possible.
Current challenges in synthesizing this molecule often involve multi-step processes with potential regioselectivity issues and the use of harsh traditional reagents. Future research will likely pivot towards catalytic and continuous flow processes. For instance, leveraging C-H activation strategies could enable the direct introduction of the ethyl group onto a 4-methoxybenzoic acid precursor, bypassing more complex routes. Furthermore, drawing inspiration from the sustainable production of other benzoic acid derivatives, researchers may explore pathways starting from bio-derived platform chemicals. rsc.org Processes utilizing oxygen as a green oxidant in continuous-flow reactors could offer a safer, more efficient, and scalable alternative to traditional batch methods that rely on stoichiometric oxidants. scispace.comgoogle.com
A significant challenge lies in achieving high selectivity and yield while adhering to green chemistry principles. The development of bespoke catalysts—whether metallic, organocatalytic, or enzymatic—will be crucial.
| Aspect of Synthesis | Traditional Approach (Challenges) | Future Sustainable Direction (Opportunities) |
|---|---|---|
| Starting Materials | Petroleum-derived feedstocks (e.g., substituted toluenes). | Bio-based feedstocks from lignin (B12514952) or other renewable sources. rsc.org |
| Key Transformations | Friedel-Crafts alkylation/acylation, permanganate (B83412) oxidation (stoichiometric, waste-generating). | Catalytic C-H ethylation, aerobic oxidation using heterogeneous catalysts. semanticscholar.org |
| Solvents | Chlorinated or volatile organic solvents. | Benign solvents (e.g., water, supercritical CO2) or solvent-free conditions. researchgate.net |
| Process | Multi-step batch processing with purification at each stage. | Continuous flow microreactor synthesis for better control, safety, and scalability. acs.org |
Exploration of Undiscovered Chemical Transformations
The reactivity of this compound is governed by its distinct functional groups: the carboxylic acid, the electron-donating methoxy (B1213986) group, the ortho-directing ethyl group, and the aromatic ring itself. While reactions of the carboxyl group (e.g., esterification, amidation) are well-understood, future research should target the unique interplay of these substituents to uncover novel transformations.
A primary area of exploration is the selective C-H functionalization of the aromatic ring. acs.org The existing substituents create a unique electronic and steric environment. Research could focus on late-stage diversification, where the core molecule is modified to create a library of derivatives. For example, iridium-catalyzed C-H amination could selectively introduce nitrogen-containing groups at specific positions, a transformation difficult to achieve through classical electrophilic substitution. nih.gov Another promising avenue is decarboxylative coupling, where the carboxylic acid group is removed and replaced with another functional group, using the acid itself as a traceless directing group. acs.org
The challenge in this domain is achieving high regioselectivity. The directing effects of the ethyl and methoxy groups can be complex, and overcoming steric hindrance from the ortho-ethyl group for reactions targeting the adjacent C-H bond will require sophisticated catalytic systems. mdpi.com
Advanced Characterization Methodologies for Intermediates and Products
As synthetic routes and chemical transformations become more complex, the need for powerful analytical techniques to characterize products and understand reaction mechanisms becomes paramount. For a molecule like this compound, with several isomeric possibilities, unambiguous structural confirmation is critical.
Future research will increasingly rely on in-situ reaction monitoring techniques. Technologies such as real-time Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry allow chemists to observe the formation of intermediates and products as the reaction happens. acs.orgmt.comista.ac.atrsc.org This provides invaluable kinetic data and mechanistic insights that are impossible to obtain from traditional offline analysis of the final product. For instance, monitoring a photocatalytic reaction in-situ can help identify transient radical species or short-lived intermediates, clarifying the reaction pathway. ista.ac.at
Advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), will remain essential for precise structural elucidation of the final products and any complex byproducts. For solid-state characterization, particularly for potential material applications, X-ray diffraction will be indispensable for determining crystal packing and molecular conformation.
| Methodology | Application in this compound Chemistry | Key Challenge Addressed |
|---|---|---|
| In-Situ FTIR/Raman | Real-time monitoring of functional group transformations during synthesis. | Understanding reaction kinetics and detecting transient intermediates. mt.comrsc.org |
| Online Mass Spectrometry | Continuous tracking of reactant consumption and product formation in flow chemistry. acs.org | Rapid reaction profiling and optimization without manual sampling. |
| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals for structural verification. | Differentiating between constitutional isomers. |
| X-ray Crystallography | Determining the precise 3D structure and intermolecular interactions in the solid state. | Confirming absolute structure and understanding packing for material design. |
Integration of Machine Learning and AI in Synthetic Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. For this compound, these tools offer powerful capabilities for both designing synthetic routes and predicting molecular properties.
Furthermore, ML models can be trained to predict a wide range of physicochemical properties for new molecules based on their structure alone. doaj.org For this compound and its potential derivatives, this could include predicting acidity (pKa), solubility, and even potential bioactivity or material characteristics. acs.orgoptibrium.comoptibrium.comf-cdn.com Such in silico screening can prioritize which derivatives to synthesize, saving significant time and resources.
The primary challenge is the "data problem." High-accuracy ML models require large, high-quality datasets. For a specialized molecule like this compound, experimental data is scarce. A key research direction will be the development of models that can learn effectively from limited data, perhaps by using transfer learning from models trained on broader classes of benzoic acids or by combining quantum mechanical calculations with ML. optibrium.comf-cdn.com
| AI/ML Application | Specific Goal for this compound | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Discovering the most efficient and sustainable synthetic route. acs.org | Reduced development time and cost; identification of novel chemistry. |
| Property Prediction (QSPR) | Predicting pKa, solubility, and thermal stability. acs.org | Prioritizing derivatives for synthesis; guiding formulation and application development. |
| Reaction Optimization | Predicting optimal reaction conditions (temperature, catalyst, solvent). | Maximizing yield and purity; minimizing experimental effort. |
Potential for Specialized Non-Clinical Material Applications and Process Optimization
While the immediate applications of this compound are not yet defined, its structure suggests potential in materials science. Substituted benzoic acids can serve as monomers or building blocks for high-performance polymers, liquid crystals, or functional organic materials. researchgate.netresearchgate.netgoogle.com The combination of a rigid aromatic core with flexible alkyl and methoxy groups could be exploited to create materials with tailored thermal or optical properties. For example, its derivatives could be investigated for inclusion in polymer backbones to modify properties like glass transition temperature or refractive index. mdpi.com
Process optimization is the critical link between laboratory discovery and industrial viability. Future research will focus on optimizing the synthesis of this compound for large-scale production. This involves a synergistic approach combining automation, high-throughput experimentation (HTE), and data-driven modeling. beilstein-journals.orghalolabs.com HTE platforms can rapidly screen hundreds of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel, generating vast amounts of data. youtube.comacs.orgnih.gov This data can then be used to train ML algorithms to identify the optimal conditions for maximizing yield, minimizing impurities, and reducing costs. This integrated "Design-Build-Test-Learn" cycle, powered by automation and AI, represents the future of chemical process development. beilstein-journals.org
The main challenge will be translating the optimized small-scale conditions identified by HTE to large-scale reactors, which requires a deep understanding of chemical engineering principles to manage factors like heat transfer and mixing.
Q & A
Q. What advanced chromatographic methods resolve co-elution issues in impurity profiling?
- Chromatography Setup :
- HPLC : Use C18 columns with gradient elution (MeCN:H₂O + 0.1% TFA) to separate ethyl/methoxy positional isomers.
- UPLC-MS/MS : Enhances resolution for trace impurities (<0.1%) .
- Troubleshooting : Adjust pH to 2.5–3.0 to suppress carboxylic acid ionization and improve peak symmetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
